N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C13H13N5O5 and its molecular weight is 319.277. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Evaluation of Derivatives
Research efforts have been dedicated to synthesizing and evaluating various derivatives related to the compound . For instance, derivatives of isoxazolidine and isoxazoline have been synthesized and assessed for their corrosion inhibition properties, showcasing the versatility of such compounds in protecting metals against corrosion in acidic and oil medium environments (Yıldırım & Cetin, 2008). Similarly, the study on 3-methyl-4H-[1,2,4]-oxadiazol-5-one demonstrated its utility as a protective group for acetamidines in various synthetic sequences, highlighting the stability and synthetic versatility of the oxadiazole ring (Moormann et al., 2004).
Antibacterial and Antimicrobial Activity
Several studies have focused on the antibacterial and antimicrobial potential of compounds incorporating elements like oxadiazole and acetamide. For example, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and exhibited moderate to significant antibacterial activity (Khalid et al., 2016). This underscores the potential of such compounds in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant properties of compounds are crucial for their therapeutic applications. A novel approach in the study of coordination complexes derived from pyrazole-acetamide highlighted the significance of hydrogen bonding in self-assembly processes and revealed considerable antioxidant activity (Chkirate et al., 2019). This area of research opens up new avenues for the development of compounds with potential health benefits.
Impact on Energetic Materials
Compounds based on the oxadiazole ring have also found applications in the development of insensitive energetic materials. The study on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan and its derivatives highlighted their use in synthesizing materials with moderate thermal stabilities and superior detonation performance compared to traditional explosives, indicating their potential in safer energetic materials (Yu et al., 2017).
Properties
IUPAC Name |
2-(2-oxo-1,3-oxazolidin-3-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O5/c19-9-5-8(1-2-14-9)12-16-11(23-17-12)6-15-10(20)7-18-3-4-22-13(18)21/h1-2,5H,3-4,6-7H2,(H,14,19)(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHGQQBVHFLAMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.